Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one is a chemical compound with the CAS Number: 1536332-66-7 . It has a molecular weight of 140.19 . The IUPAC name for this compound is octahydro-2H-pyrrolo[3,4-b]pyridin-2-one .
The InChI code for octahydro-1H-pyrrolo[3,4-b]pyridin-2-one is 1S/C7H12N2O/c10-7-2-1-5-3-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10) .
Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one has a molecular weight of 140.19 .
Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one is a bicyclic compound that belongs to the class of nitrogen-containing heterocycles. It is characterized by a saturated ring structure containing both nitrogen and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly as an intermediate in the synthesis of various bioactive molecules, including antibiotics like moxifloxacin.
The compound is classified as a pyrrolidine derivative and is recognized for its structural complexity and biological significance. Its chemical formula is , with a molecular weight of approximately 140.19 g/mol. The compound's InChI code is 1S/C7H12N2O/c10-7-2-1-5-3-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10) .
The synthesis of octahydro-1H-pyrrolo[3,4-b]pyridin-2-one can be achieved through various methods. One notable approach involves the hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in the presence of a palladium catalyst under controlled conditions. The process typically requires the following steps:
The yield of this synthesis can be quite high, often exceeding 90%, depending on the specific conditions employed.
Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one features a bicyclic structure that includes a saturated pyrrolidine ring fused to a pyridine-like system. The compound exhibits chirality due to its stereogenic centers, particularly at positions 4a and 7a.
Key structural data include:
Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one can participate in various chemical reactions typical of nitrogen-containing heterocycles:
The mechanism of action for octahydro-1H-pyrrolo[3,4-b]pyridin-2-one primarily revolves around its biological activity as an intermediate in drug synthesis. For instance, when used in the synthesis of moxifloxacin, it contributes to the formation of key pharmacophores that exhibit antibacterial activity.
The compound's biological effects are often mediated through interactions with bacterial DNA gyrase and topoisomerase IV enzymes, which are critical for bacterial replication and survival .
The physical properties of octahydro-1H-pyrrolo[3,4-b]pyridin-2-one include:
Chemical properties include:
Reactivity profiles indicate that it can undergo electrophilic aromatic substitution due to the presence of nitrogen atoms .
Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one has several applications in scientific research:
The cis-fused octahydro-1H-pyrrolo[3,4-b]pyridin-2-one scaffold exhibits axial chirality at the ring fusion positions (C4a and C7a), necessitating precise stereochemical control. Modern synthetic routes leverage enantioselective techniques to access either the (4aR,7aS)- or (4aS,7aR)- configurations. Key strategies include enzymatic resolution and transition metal catalysis, which address the inherent challenges of racemization during bicyclic system formation [1] [6].
Enzymatic kinetic resolution of racemic precursors serves as the dominant industrial approach for synthesizing enantiopure intermediates. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) demonstrates exceptional efficiency in resolving cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione—a direct precursor to the title compound. The enzyme selectively acylates the (4aR,7aS)-enantiomer using phenyl allyl carbonate as the acyl donor in tert-butyl methyl ether (TBME), achieving >99% enantiomeric excess (ee) at 45°C. Critical process parameters include [6]:
Table 1: Optimization of Enzymatic Resolution Parameters
Parameter | Optimal Condition | Conversion (%) | ee (%) |
---|---|---|---|
Enzyme | CAL-B (Novozym 435) | 48 | >99 |
Acyl Donor | Phenyl allyl carbonate | 45 | 98 |
Solvent | tert-Butyl methyl ether | 50 | >99 |
Temperature | 45°C | 48 | >99 |
Additive | Triethylamine (5 equiv) | 52 | 98 |
The resolved (4aR,7aS)-monoamide undergoes hydrolysis (NaOH, H₂O/EtOH) to yield the enantiopure amine, which is hydrogenated to remove the benzyl group and cyclized to the target bicyclic lactam. This process achieves 92% yield with 98% ee, and the lipase retains >90% activity after five reuse cycles [6].
Palladium-catalyzed hydrogenations enable stereoselective reduction of pyridine rings within diazabicyclic precursors. For example, hydrogenation (10% Pd/C, H₂, 50 psi) of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in acetic acid at 25°C affords the cis-fused octahydro derivative with 96% diastereoselectivity. Nickel-catalyzed reductive aminations further stereospecifically introduce substituents at C2 without epimerization [1] [2]. Intramolecular Diels-Alder reactions of N-dienyl lactams (e.g., succinimide-derived substrates) provide an alternative route to the pyrrolopyridine core under metal-free conditions, though with moderate stereocontrol [5].
Efficient access to octahydro-1H-pyrrolo[3,4-b]pyridin-2-one relies on optimizing three critical intermediates:
Table 2: Comparative Hydrogenation Conditions for Intermediate Reduction
Substrate | Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | cis:trans |
---|---|---|---|---|---|
6-Benzyl-3,4-dehydropiperidone | Pd/C | 50 | 25 | 88 | 96:4 |
Ethyl quinolinate | Raney Ni | 100 | 80 | 94 | >99:1 |
N-Benzyl-2,3-pyridinedicarboximide | PtO₂ | 30 | 50 | 78 | 90:10 |
Solvent-free methodologies enhance sustainability in pyrrolopyridinone synthesis:
These protocols align with green chemistry principles by minimizing solvent use, enhancing atom economy (e.g., 92% in enzymatic routes), and enabling catalyst recycling [6] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1